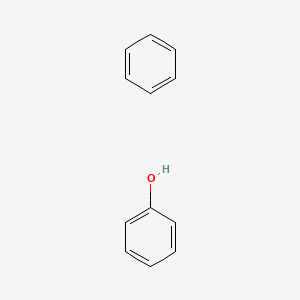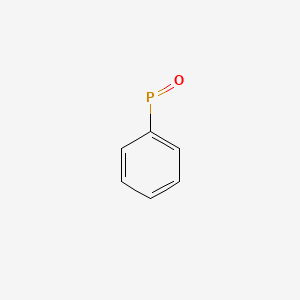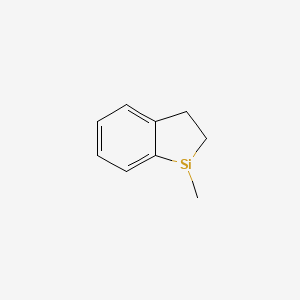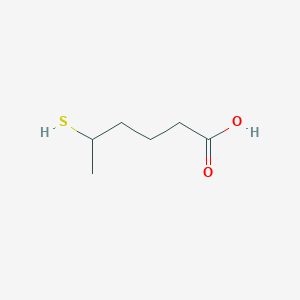
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is a highly chlorinated organic compound It is known for its complex structure, which includes multiple chlorine atoms attached to a benzene ring and a butadiene moiety
准备方法
Synthetic Routes and Reaction Conditions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene can be synthesized through the chlorination of benzene derivatives. One common method involves the reaction of benzene with chlorine gas in the presence of a catalyst such as iron(III) chloride. This process results in the formation of pentachlorobenzene, which can then undergo further chlorination to introduce the butadiene moiety .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes. The reaction conditions are carefully controlled to ensure the selective chlorination of the benzene ring and the butadiene moiety. The use of high-purity reagents and advanced catalytic systems is essential to achieve high yields and minimize by-products.
化学反应分析
Types of Reactions
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where chlorine atoms are replaced by other functional groups using reagents like sodium hydroxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of partially dechlorinated derivatives.
Substitution: Formation of substituted benzene derivatives with various functional groups.
科学研究应用
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular pathways.
Medicine: Investigated for its potential use in developing new pharmaceuticals and as a model compound for studying the effects of chlorinated organic compounds on human health.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s high chlorine content allows it to form strong interactions with these targets, potentially leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect oxidative stress and cellular signaling processes .
相似化合物的比较
Similar Compounds
1,2,3,4,5-Pentachlorobenzene: A simpler chlorinated benzene derivative with similar chemical properties.
1,1,3,4,4-Pentachloro-1,3-butadiene: A related compound with a similar butadiene moiety.
2,3,4,5,6-Pentachlorobiphenyl: A biphenyl derivative with multiple chlorine atoms.
Uniqueness
1,2,3,4,5-Pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene is unique due to its combination of a highly chlorinated benzene ring and a chlorinated butadiene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
100571-08-2 |
|---|---|
分子式 |
C10Cl10 |
分子量 |
474.6 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentachloro-6-(1,1,3,4,4-pentachlorobuta-1,3-dien-2-yl)benzene |
InChI |
InChI=1S/C10Cl10/c11-3-1(2(9(17)18)5(13)10(19)20)4(12)7(15)8(16)6(3)14 |
InChI 键 |
GEYODUIQFDSFDK-UHFFFAOYSA-N |
SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
规范 SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)C(=C(Cl)Cl)C(=C(Cl)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2E)-2-[(4-Hydroxyphenyl)imino]-1-phenylethan-1-one](/img/structure/B3044853.png)
![1-[4-(3-Hydroxypropyl)piperazin-1-yl]propan-2-one](/img/structure/B3044855.png)

![Piperazine, 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-propyl-](/img/structure/B3044858.png)
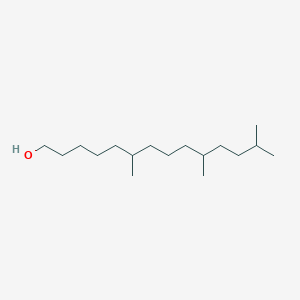
![Benzothiazolium, 3-[2-oxo-2-(2-propenyloxy)ethyl]-, bromide](/img/structure/B3044860.png)
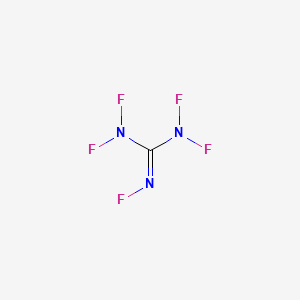
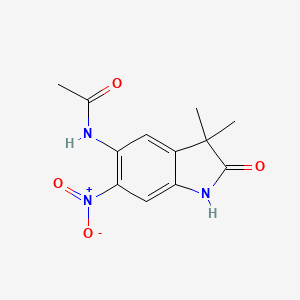
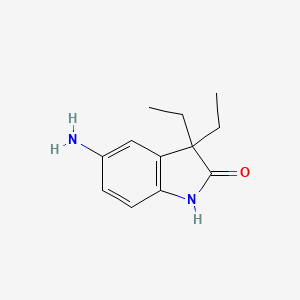
![5-[(3,5-Dimethylphenyl)methyl]pyrimidine-2,4-diamine](/img/structure/B3044865.png)
